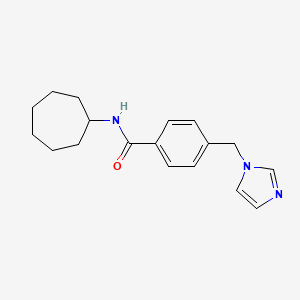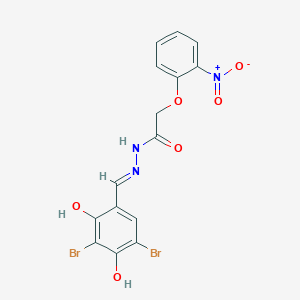
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method, and its properties and effects have been studied in detail. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can cause various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, as well as other enzymes. In vivo studies have shown that it can cause various physiological effects, including changes in heart rate, blood pressure, and respiratory rate. It has also been shown to have insecticidal properties, causing paralysis and death in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. It is also relatively easy to synthesize using the optimized method. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its insecticidal properties and potential use as a pesticide. Additionally, further studies are needed to fully understand its mechanism of action and the physiological effects it causes.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of 3-nitro-1H-pyrazole with 4-bromo-3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride to give the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use as a pesticide due to its insecticidal properties. In addition, it has been used in the synthesis of other pyrazole derivatives for various applications.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-6-9(2-3-10(8)13)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJAMJPBOPAJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6006059.png)
![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)
![3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6006089.png)

![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![{3-(2-fluorobenzyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6006117.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6006120.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006125.png)


![[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6006157.png)